
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one is a complex organic compound with a unique structure that includes a benzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated benzofuran compounds.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-3-(hydroxy(phenyl)methyl)-5,6-dihydrobenzofuran-2(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Eigenschaften
| 205501-86-6 | |
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
6-hydroxy-3-[hydroxy(phenyl)methyl]-5,6-dihydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C15H14O4/c16-10-6-7-11-12(8-10)19-15(18)13(11)14(17)9-4-2-1-3-5-9/h1-5,8,10,14,16-17H,6-7H2 |
InChI-Schlüssel |
BSEKYAJQRZECLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=O)OC2=CC1O)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


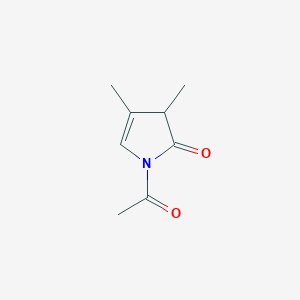
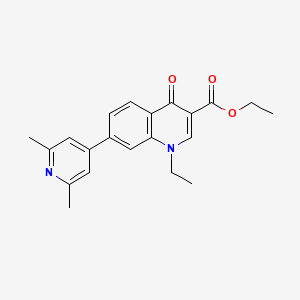

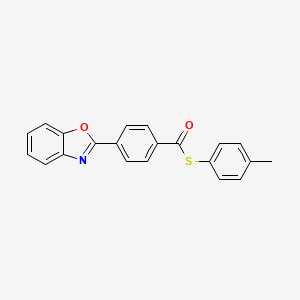

![Furan, 2,2'-[(2-nitrophenyl)methylene]bis[5-methyl-](/img/structure/B12894093.png)

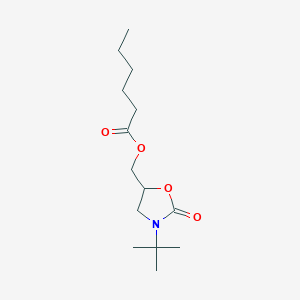
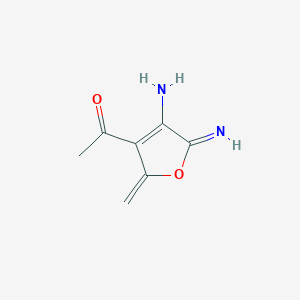
![{1-[N-(Benzenesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12894105.png)
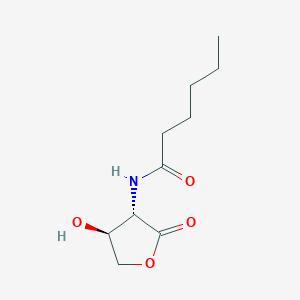
![Cyclopenta[3,4]pyrrolo[1,2-a]benzimidazole](/img/structure/B12894111.png)
